molecular formula C32H62O2 B14219362 Octadec-1-EN-1-YL tetradecanoate CAS No. 827043-44-7

Octadec-1-EN-1-YL tetradecanoate

Cat. No.: B14219362
CAS No.: 827043-44-7
M. Wt: 478.8 g/mol
InChI Key: ZXCUZYXAFIOEMN-UHFFFAOYSA-N
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Description

Octadec-1-EN-1-YL tetradecanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of octadec-1-en-1-ol with tetradecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadec-1-EN-1-YL tetradecanoate typically involves the esterification reaction between octadec-1-en-1-ol and tetradecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Octadec-1-EN-1-YL tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the octadec-1-en-1-yl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol and acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Alcohols and acids.

    Substitution: New esters or alcohols.

Scientific Research Applications

Octadec-1-EN-1-YL tetradecanoate has several applications in scientific research:

    Chemistry: Used as a reactant in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of surfactants, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of octadec-1-EN-1-YL tetradecanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing octadec-1-en-1-ol and tetradecanoic acid. These products can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Octadec-1-ene: A hydrocarbon with a similar carbon chain length but lacks the ester group.

    Tetradecanoic acid: A saturated fatty acid with a shorter carbon chain.

    Octadec-1-en-1-ol: An alcohol with a similar structure but without the ester linkage.

Uniqueness

Octadec-1-EN-1-YL tetradecanoate is unique due to its combination of a long carbon chain and an ester functional group. This combination imparts specific chemical and physical properties, making it suitable for various applications in different fields.

Properties

CAS No.

827043-44-7

Molecular Formula

C32H62O2

Molecular Weight

478.8 g/mol

IUPAC Name

octadec-1-enyl tetradecanoate

InChI

InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h29,31H,3-28,30H2,1-2H3

InChI Key

ZXCUZYXAFIOEMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC=COC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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